molecular formula C7H8O2S B1598721 2-(5-methylthiophen-2-yl)acetic Acid CAS No. 70624-30-5

2-(5-methylthiophen-2-yl)acetic Acid

Cat. No.: B1598721
CAS No.: 70624-30-5
M. Wt: 156.2 g/mol
InChI Key: PGLXPQAKVJMSMN-UHFFFAOYSA-N
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Description

2-(5-methylthiophen-2-yl)acetic Acid is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 2-(5-methylthiophen-2-yl)acetic acid and its derivatives have been synthesized through various processes. An expedient synthesis using the Willgerodt-Kindler reaction under phase-transfer conditions was described, establishing structures through NMR, IR spectroscopy, and mass spectrometry (Podshibyakin et al., 2016).

Electrochemical and Material Applications

  • Electropolymerization and Electrochromic Properties : Derivatives like 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid have been studied for electropolymerization, revealing significant effects on electrochemical, morphology, and electrochromic performance, indicating potential applications as electrochromic materials (Zhang et al., 2016).

Chemical Reactivity and Applications

  • Reactivity and Product Formation : Research on the liquid-phase oxidation of similar compounds like 2-ethyl-5-methylthiophene in acetic acid, demonstrating differences in reactivity and the formation of specific products, highlights the chemical versatility of such compounds (Shchedrinskaya et al., 1977).

Photophysical Properties

  • Luminescence and Metal Sensing : Studies on derivatives like [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid show interesting absorption and fluorescence properties, with potential uses in metal sensing and as laser dyes due to high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).

Polymer Chemistry

  • Polythiophene Carboxylic Acids : Water-soluble polythiophene carboxylic acids derived from 3-thiophene acetic acid exhibit unique solution properties and pH-induced conformational changes, suggesting applications in polymer science (Kim et al., 1999).

Pharmacological Research

  • Antirheumatic Agents : Derivatives like 5-(phenylthiophene)-3-carboxylic acid have been explored for their pharmacological effects, particularly in antirheumatic drug development, showcasing the relevance of such compounds in medicinal chemistry (Noguchi et al., 2003).

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLXPQAKVJMSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403958
Record name 2-(5-methylthiophen-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70624-30-5
Record name 2-(5-methylthiophen-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methylthiophen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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